molecular formula C11H12O B1660017 Benzaldehyde, 2-(3-butenyl)- CAS No. 70576-29-3

Benzaldehyde, 2-(3-butenyl)-

Cat. No.: B1660017
CAS No.: 70576-29-3
M. Wt: 160.21 g/mol
InChI Key: GOVAFMLHEIZNFQ-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-(3-butenyl)- is an organic compound with the chemical formula C11H12O. It is also known as cinnamaldehyde or 3-phenyl-2-propenal. This compound is a yellowish liquid with a sweet, spicy, and cinnamon-like odor. It is widely used in the food, fragrance, and pharmaceutical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzaldehyde, 2-(3-butenyl)- can be synthesized through various methods. One common method involves the electrophilic aromatic substitution of benzene derivatives. This process typically involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods: Industrial production of Benzaldehyde, 2-(3-butenyl)- often involves the oxidation of toluene using a V-based catalytic biphasic system. This method avoids the use of organic solvents, using toluene as both the substrate and co-solvent, along with water. The oxidation process employs NH4VO3 catalyst, H2O2, and a co-catalyst such as KF and O2, resulting in high yields under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde, 2-(3-butenyl)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzoic acid or benzyl alcohol.

    Reduction: Reduction reactions can convert it into benzyl alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Benzoic acid, benzyl alcohol.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Benzaldehyde, 2-(3-butenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: It has been studied for its potential antimicrobial and antiprotozoal activities.

    Medicine: Research has shown its potential in neuroprotective activities, particularly in reducing neuroinflammation and neuronal damage associated with Alzheimer’s disease.

    Industry: It is used in the production of fragrances, flavors, and pharmaceuticals due to its pleasant odor and biological activities.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-(3-butenyl)- involves its interaction with various molecular targets and pathways:

    Neuroprotective Activity: It inhibits mitochondrial oxidative stress and blocks neuronal cell apoptosis through Tau protein-related pathways and caspases family-related signaling pathways, thereby inhibiting β-amyloid (Aβ)-induced neurological damage.

    Antimicrobial Activity: It exhibits antibacterial activity by disrupting bacterial cell membranes and inhibiting essential bacterial enzymes.

Comparison with Similar Compounds

Benzaldehyde, 2-(3-butenyl)- can be compared with other similar compounds such as:

    Cinnamaldehyde: Both compounds have a similar structure and odor, but Benzaldehyde, 2-(3-butenyl)- has a unique butenyl group that enhances its biological activities.

    Benzaldehyde: While Benzaldehyde is a simpler compound, Benzaldehyde, 2-(3-butenyl)- has additional functional groups that provide it with unique properties and applications.

    Vanillin: Both compounds are used in the fragrance and flavor industries, but Benzaldehyde, 2-(3-butenyl)- has a more complex structure and broader range of applications.

Properties

IUPAC Name

2-but-3-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h2,4-5,7-9H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVAFMLHEIZNFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437425
Record name Benzaldehyde, 2-(3-butenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70576-29-3
Record name Benzaldehyde, 2-(3-butenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 1-bromo-2-(but-3-en-1-yl)benzene (1 g, 4.74 mmol) in THF (15 mL) at −78° C. was added BuLi (2.274 mL, 5.68 mmol) dropwise. It was stirred at this temperature for 1 h, then N,N-dimethylformamide (0.416 g, 5.68 mmol) was added and stirred at −78° C. for 30 min. then warmed up to rt and stirred at rt for 1 h. It was then quenched with NH4Cl, extracted with ether. The organic layer was then dried over MgSO4, filtered and concentrated to obtain 2-(but-3-en-1-yl)benzaldehyde (0.7 g, 92%) as an oil. 1H NMR (400 MHz, CDCl3) δ 10.35-10.26 (m, 1H), 7.86 (dd, J=7.6, 1.5 Hz, 1H), 7.54 (td, J=7.5, 1.6 Hz, 1H), 7.44-7.38 (m, 1H), 7.30 (d, J=8.1 Hz, 1H), 5.95-5.83 (m, 1H), 5.09-5.00 (m, 2H),), 3.20-3.12 (m, 2H), 2.44-2.36 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
2.274 mL
Type
reactant
Reaction Step Two
Quantity
0.416 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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